molecular formula C9H9Cl2NO2 B15196077 Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester CAS No. 6639-32-3

Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester

Cat. No.: B15196077
CAS No.: 6639-32-3
M. Wt: 234.08 g/mol
InChI Key: ZYYOAHAWVWGMJY-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester (CAS: Not explicitly listed in evidence; structurally related to compounds in ) is a carbamate ester characterized by a dimethylcarbamoyl group attached to a 2,4-dichlorophenyl moiety. Carbamates are known for their pharmacological and pesticidal activities, often acting as acetylcholinesterase inhibitors. This compound’s structural features—the electron-withdrawing chlorine atoms on the phenyl ring and the dimethylcarbamoyl group—enhance its stability and biological activity compared to simpler carbamates .

Properties

CAS No.

6639-32-3

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

(2,4-dichlorophenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C9H9Cl2NO2/c1-12(2)9(13)14-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3

InChI Key

ZYYOAHAWVWGMJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, 2,4-dichlorophenyl ester typically involves the reaction of 2,4-dichlorophenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: 2,4-Dichlorophenol and dimethylcarbamic acid.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, 2,4-dichlorophenyl ester involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various biochemical pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • Carbamic Acid, Dimethyl-, 2-Chlorophenyl Ester (CAS: 3942-54-9): Replacing the 2,4-dichloro substitution with a single 2-chloro group reduces steric and electronic effects.
  • Carbamic Acid, (3,4-Dichlorophenyl)-, Methyl Ester (CAS: 1918-18-9) :
    Shifting chlorine atoms to the 3,4-positions alters the molecule’s dipole moment and receptor binding affinity. The methylcarbamoyl group (vs. dimethyl) may decrease lipophilicity, affecting its metabolic stability and bioactivity .

  • However, this modification may increase molecular weight and reduce bioavailability compared to the parent compound .

Variations in the Carbamoyl Group

  • Carbamic Acid, Diethyl-, 2,4-Dichlorophenyl Ester :
    Diethyl substitution reduces acetylcholinesterase inhibition potency. shows that dimethylcarbamates (e.g., physostigmine analogs) exhibit stronger miotic and intestinal peristalsis stimulation than diethyl derivatives, which are often inactive.

  • Carbamic Acid, Methyl-, 1-Naphthyl Ester (Carbaryl, CAS: 63-25-2): A monomethyl carbamate with a naphthyl group, carbaryl is widely used as an insecticide. The dimethylcarbamoyl group in the target compound likely offers greater hydrolytic stability, extending its duration of action .

Pharmacological and Toxicological Profiles

Activity Comparison

Compound Acetylcholinesterase Inhibition Miotic Activity Intestinal Peristalsis Stimulation
Dimethyl-2,4-dichlorophenyl carbamate High Strong Strong (similar to physostigmine)
Diethyl-2,4-dichlorophenyl carbamate Low Weak None
Methyl-3,4-dichlorophenyl carbamate Moderate Moderate Moderate

Data adapted from , which highlights the critical role of the dimethylcarbamoyl group in enhancing activity. Quaternary ammonium derivatives (e.g., salts) of dimethylcarbamates show even higher potency due to improved solubility and target binding .

Toxicity and Environmental Impact

  • The 2,4-dichlorophenyl group is associated with environmental persistence, as seen in related compounds like 2,4-D ().
  • Hazardous waste codes (e.g., U240 for 2,4-D esters) suggest stringent regulatory handling requirements, likely applicable to this compound .
  • Compared to ethyl carbamate (U238, a known carcinogen), dimethylcarbamates generally exhibit lower genotoxicity but higher acute neurotoxicity .

Regulatory and Industrial Status

  • EPA Classification : Likely classified under hazardous waste codes for carbamates (e.g., U240 series) due to structural similarities to 2,4-D esters .
  • Industrial Use : Suppliers list derivatives like dimethylcarbamoyl chlorides () for pharmaceutical intermediates, indicating applications in drug synthesis.

Biological Activity

Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester, also known as 2,4-Dichlorophenyl-N,N-dimethylcarbamate , is a carbamate compound with the molecular formula C9H9Cl2NO2C_9H_9Cl_2NO_2 and a molecular weight of 234.079 g/mol. This compound is primarily studied for its biological activity, particularly its role as an inhibitor of acetylcholinesterase (AChE), which has implications in both therapeutic and toxicological contexts.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : 2,4-Dichlorophenyl-N,N-dimethylcarbamate
  • CAS Registry Number : 6639-32-3
  • Molecular Formula : C9H9Cl2NO2C_9H_9Cl_2NO_2

Carbamic acid esters, including this compound, act as reversible inhibitors of AChE. The mechanism involves the formation of a stable carbamoylated intermediate with the enzyme, leading to prolonged cholinergic activity. This action is similar to that of other carbamate-based drugs like physostigmine, which is used in treating conditions such as myasthenia gravis and Alzheimer's disease .

Biological Activity and Toxicology

The biological activity of this compound primarily revolves around its neurotoxic effects due to AChE inhibition. The following table summarizes key findings from various studies on the biological activity and toxicological profile of this compound:

Study/Source Findings
ATSDR Toxicological Profile Repeated oral exposure in animal studies showed significant systemic effects including hematological alterations and renal toxicity. The kidney was identified as the most sensitive target organ.
Pesticide Exposure Review Exposure during pregnancy linked to neurodevelopmental outcomes; effects observed at dose levels relevant to chronic risk assessments.
Organic Carbamates in Drug Design Discusses the stability of carbamate linkages in vivo compared to esters; highlights their potential for drug design due to reversible action on AChE.

Case Studies

  • Neurodevelopmental Impact : A review analyzed epidemiological studies indicating that exposure to carbamate pesticides like 2,4-D during critical developmental windows is associated with adverse neurodevelopmental outcomes in children. These findings emphasize the need for careful monitoring of exposure levels during pregnancy and early childhood .
  • Toxicological Assessments : Animal studies have demonstrated that high doses lead to significant renal damage and alterations in hematological parameters. These studies are crucial for understanding the potential health risks associated with human exposure to this compound .
  • Therapeutic Applications : Research has suggested that carbamates can serve as potential therapeutic agents due to their action on cholinergic systems. For instance, modifications to the structure of carbamates have led to the development of new drugs aimed at treating neurodegenerative diseases .

Q & A

Basic: What are the recommended synthetic routes for Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester, and what critical parameters influence yield?

Methodological Answer:
The compound can be synthesized via esterification of dimethylcarbamoyl chloride with 2,4-dichlorophenol under anhydrous conditions. Key parameters include:

  • Reagent purity : Use freshly distilled dimethylcarbamoyl chloride to avoid hydrolysis.
  • Solvent selection : Anhydrous dichloromethane or toluene minimizes side reactions.
  • Catalyst : Pyridine or triethylamine as a base to neutralize HCl byproducts.
  • Temperature : Maintain 0–5°C during initial mixing to suppress thermal degradation.
    Alternative routes involve coupling 2,4-dichlorophenol with pre-activated carbamate intermediates (e.g., using carbonyldiimidazole). Yields >75% are achievable with stoichiometric control .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm the ester linkage (C=O resonance at ~165–170 ppm) and substituent positions (aromatic protons at 6.8–7.5 ppm).
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-O ester (~1250 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 250–260) and fragmentation patterns validate the structure. NIST-standardized libraries provide reference spectra .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

  • Experimental validation : Use shake-flask methods for solubility (in water/octanol) and HPLC-derived logP measurements.
  • Computational modeling : Apply QSPR models (e.g., EPI Suite) to predict logP and compare with experimental data.
  • Standardized protocols : Cross-reference with EPA or PubChem datasets to resolve inconsistencies. For example, discrepancies in logP (~3.2 vs. 3.5) may arise from solvent impurities or temperature variations .

Advanced: What experimental strategies are effective in studying hydrolytic stability under varying pH?

Methodological Answer:

  • pH-buffered solutions : Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 12 (NaOH) to simulate environmental conditions.
  • Kinetic monitoring : Use HPLC or UV-Vis spectroscopy to track ester hydrolysis (e.g., loss of parent compound at 254 nm).
  • Product identification : LC-MS/MS identifies degradation products (e.g., dimethylcarbamic acid and 2,4-dichlorophenol). Hydrolysis rates increase significantly under alkaline conditions due to nucleophilic attack .

Advanced: How to design experiments to elucidate degradation products in environmental matrices?

Methodological Answer:

  • Sample preparation : Extract soil/water samples via solid-phase extraction (C18 columns) or liquid-liquid partitioning (dichloromethane).
  • High-resolution MS : Employ Q-TOF or Orbitrap systems to detect trace degradation products (e.g., chlorinated phenols or carbamic acid derivatives).
  • Isotopic labeling : Use ¹³C-labeled analogs to distinguish abiotic vs. microbial degradation pathways. EPA STORET codes (e.g., 34601–34605) provide standardized environmental analysis protocols .

Advanced: What methodologies are used to investigate interactions with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize enzymes (e.g., acetylcholinesterase) to assess binding affinity (KD values).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
  • Molecular docking : Use software like AutoDock Vina to predict binding modes with catalytic triads (e.g., serine hydrolases). Studies on structurally related carbamates suggest competitive inhibition mechanisms .

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